2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid
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Overview
Description
2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexane ring with multiple carboxylic acid groups and ester linkages, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as cyclohexane derivatives, which are then subjected to esterification and carboxylation reactions. Common reagents used in these reactions include carboxylic acids, alcohols, and catalysts like sulfuric acid or hydrochloric acid. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways. Detailed studies using techniques like molecular docking and spectroscopy can provide insights into the precise interactions and effects of this compound at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
tert-Butyl carbamate: A carbamate compound used in organic synthesis and as a protecting group for amines.
Steviol glycoside: A natural sweetener derived from the Stevia plant, known for its sweet taste and use in food products.
Uniqueness
2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid is unique due to its complex structure, which includes multiple functional groups and ester linkages. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-[4-(2-carboxycyclohexanecarbonyl)oxybutoxycarbonyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O8/c21-17(22)13-7-1-3-9-15(13)19(25)27-11-5-6-12-28-20(26)16-10-4-2-8-14(16)18(23)24/h13-16H,1-12H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOCATZETDLGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)OCCCCOC(=O)C2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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